2-Methoxymethylpyridine-3-boronic acid pinacol ester
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Overview
Description
2-Methoxymethylpyridine-3-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the field of medicinal chemistry and material science due to its versatility and reactivity. This compound is a derivative of pyridine, a basic heterocyclic organic compound, and contains a boronic acid ester functional group, which is crucial for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxymethylpyridine-3-boronic acid pinacol ester typically involves the reaction of 2-methoxymethylpyridine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions usually involve a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxymethylpyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a boronic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
Oxidation: 2-Methoxymethylpyridine-3-boronic acid.
Reduction: 2-Methoxymethylpyridine-3-alcohol.
Substitution: Various substituted pyridine derivatives depending on the reactants used.
Scientific Research Applications
2-Methoxymethylpyridine-3-boronic acid pinacol ester has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.
Industry: Applied in the production of materials such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Methoxymethylpyridine-3-boronic acid pinacol ester primarily involves its role as a reagent in chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions . This process involves the transfer of the boronic ester group to the palladium catalyst, followed by the coupling with an aryl or vinyl halide to form the desired product.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-pyridineboronic acid pinacol ester
- 5-Methoxy-3-pyridineboronic acid pinacol ester
- 2-Methylpyridine-3-boronic acid pinacol ester
Uniqueness
2-Methoxymethylpyridine-3-boronic acid pinacol ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of specialized organic compounds and materials.
Properties
Molecular Formula |
C13H20BNO3 |
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Molecular Weight |
249.12 g/mol |
IUPAC Name |
2-(methoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-8-15-11(10)9-16-5/h6-8H,9H2,1-5H3 |
InChI Key |
ZUDQVAVTSHBTFV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)COC |
Origin of Product |
United States |
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